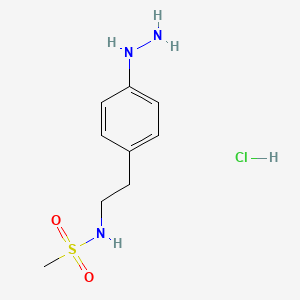
Methanesulfonamide, N-(2-(4-hydrazinophenyl)ethyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonamide, N-(2-(4-hydrazinophenyl)ethyl)-, monohydrochloride is a chemical compound with the molecular formula C9H15N3O2S·HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a methanesulfonamide group and a hydrazinophenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(2-(4-hydrazinophenyl)ethyl)-, monohydrochloride typically involves the reaction of methanesulfonyl chloride with N-(2-(4-hydrazinophenyl)ethyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-(2-(4-hydrazinophenyl)ethyl)-, monohydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the hydrazine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methanesulfonamide, N-(2-(4-hydrazinophenyl)ethyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-(2-(4-hydrazinophenyl)ethyl)-, monohydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with active sites of enzymes, leading to enzyme inhibition. This interaction can disrupt various biochemical pathways, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: Lacks the hydrazinophenyl group, resulting in different chemical properties.
N-(2-(4-Hydrazinophenyl)ethyl)amine: Lacks the methanesulfonamide group, affecting its reactivity and applications.
Sulfonamide derivatives: Share the sulfonamide group but differ in other substituents, leading to varied biological activities.
Uniqueness
Methanesulfonamide, N-(2-(4-hydrazinophenyl)ethyl)-, monohydrochloride is unique due to the presence of both the methanesulfonamide and hydrazinophenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
CAS No. |
85455-74-9 |
|---|---|
Molecular Formula |
C9H16ClN3O2S |
Molecular Weight |
265.76 g/mol |
IUPAC Name |
N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C9H15N3O2S.ClH/c1-15(13,14)11-7-6-8-2-4-9(12-10)5-3-8;/h2-5,11-12H,6-7,10H2,1H3;1H |
InChI Key |
KLFYKDYGGWCZIM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCCC1=CC=C(C=C1)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















